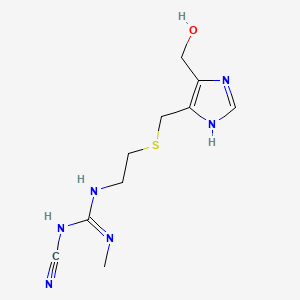

Hydroxymethyl cimetidine

Übersicht

Beschreibung

Hydroxymethyl cimetidine is a metabolite of cimetidine, a well-known histamine H2 receptor antagonist. Cimetidine is primarily used to inhibit stomach acid production and treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). This compound retains some of the pharmacological properties of its parent compound and is of interest in various scientific research fields .

Vorbereitungsmethoden

Hydroxymethyl cimetidine can be synthesized through the metabolic pathway of cimetidine in the human body. In industrial settings, cimetidine is synthesized by converting (5-methyl-1H-imidazole-4-yl) methanol into a nitrate ester, which then reacts with N-cyano-N’-methyl-N’-mercaptoethylguanidine ether under mild reaction conditions . This method is efficient, yielding high purity cimetidine with minimal byproducts, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Hydroxymethyl cimetidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cimetidine sulfoxide.

Reduction: It can be reduced back to cimetidine under specific conditions.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are cimetidine sulfoxide and other cimetidine derivatives.

Wissenschaftliche Forschungsanwendungen

Hydroxymethyl cimetidine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of cimetidine metabolism and its derivatives.

Biology: It helps in understanding the metabolic pathways and the pharmacokinetics of cimetidine.

Medicine: It is studied for its potential therapeutic effects and its role in drug interactions.

Industry: It is used in the quality control and standardization of cimetidine production .

Wirkmechanismus

Hydroxymethyl cimetidine exerts its effects by binding to histamine H2 receptors on the basolateral membrane of gastric parietal cells, blocking the action of histamine. This results in reduced gastric acid secretion, gastric volume, and hydrogen ion concentration . The molecular targets involved include the H2 receptors and the pathways regulating gastric acid secretion.

Vergleich Mit ähnlichen Verbindungen

Hydroxymethyl cimetidine is similar to other cimetidine metabolites such as cimetidine sulfoxide and guanyl urea cimetidine. it is unique in its specific metabolic pathway and its distinct pharmacokinetic properties. Similar compounds include:

Cimetidine sulfoxide: Another metabolite of cimetidine with similar pharmacological properties.

Guanyl urea cimetidine: A minor metabolite with different metabolic and pharmacokinetic characteristics

Biologische Aktivität

Hydroxymethyl cimetidine, a derivative of the well-known histamine H2-receptor antagonist cimetidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, interactions, and implications for therapeutic applications.

Overview of this compound

This compound is structurally related to cimetidine, which is primarily used to reduce gastric acid secretion. Cimetidine acts by blocking H2 receptors located on the basolateral membrane of gastric parietal cells, thus inhibiting gastric acid production. The modification of the cimetidine structure to include a hydroxymethyl group may influence its pharmacological properties and interactions with biological targets.

The primary mechanism of action for this compound is hypothesized to be similar to that of cimetidine, involving:

- H2-Receptor Antagonism : Like cimetidine, this compound likely inhibits H2 receptors, leading to decreased gastric acid secretion.

- Cytochrome P450 Inhibition : Cimetidine is known to inhibit various cytochrome P450 enzymes (CYPs), affecting the metabolism of several drugs. This compound may exhibit similar inhibitory effects on CYP enzymes, potentially leading to drug-drug interactions .

Pharmacological Studies

Research has demonstrated that this compound maintains significant biological activity in various assays. For instance:

- Inhibition of hMATE1 : A study indicated that this compound analogs exhibit inhibitory activity towards the human multidrug and toxin extrusion transporter 1 (hMATE1), which is implicated in renal drug clearance. The IC50 values for these analogs suggest a potent interaction with hMATE1, potentially leading to nephrotoxicity if not properly managed .

| Compound | IC50 (µM) | hMATE1 Inhibition (%) |

|---|---|---|

| This compound | 8 | >50 |

| Cimetidine | 6 | >50 |

Case Studies

In clinical settings, this compound has been evaluated for its effects on drug metabolism and interactions:

- Case Study 1 : A patient treated with this compound experienced altered levels of concurrently administered medications due to CYP inhibition. This case highlighted the necessity for monitoring drug levels when using this compound alongside other medications metabolized by CYP enzymes.

- Case Study 2 : In a preclinical model, this compound demonstrated a reduction in gastric acid secretion comparable to classic H2 antagonists. This effect was measured through pH monitoring in gastric fluid samples.

Implications for Therapeutic Use

The biological activity of this compound suggests potential therapeutic applications beyond gastrointestinal disorders:

- Renal Protection : Due to its inhibitory action on hMATE1, this compound may be explored for protective effects against nephrotoxicity in patients receiving drugs that are substrates of this transporter.

- Drug Interaction Management : Understanding its CYP inhibition profile can guide clinicians in managing polypharmacy situations effectively.

Eigenschaften

IUPAC Name |

1-cyano-3-[2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methylsulfanyl]ethyl]-2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6OS/c1-12-10(14-6-11)13-2-3-18-5-9-8(4-17)15-7-16-9/h7,17H,2-5H2,1H3,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTWNRREBFKXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCCSCC1=C(N=CN1)CO)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208103 | |

| Record name | Hydroxymethyl cimetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59359-50-1 | |

| Record name | Hydroxymethyl cimetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059359501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethyl cimetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMETIDINE HYDROXYMETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I301OP4HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.